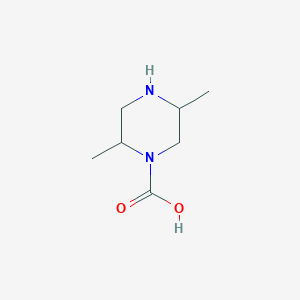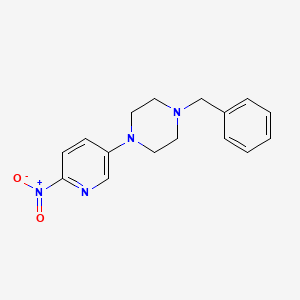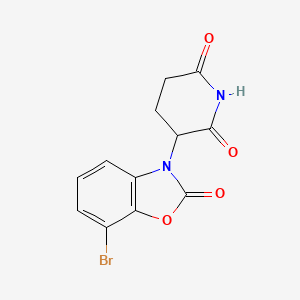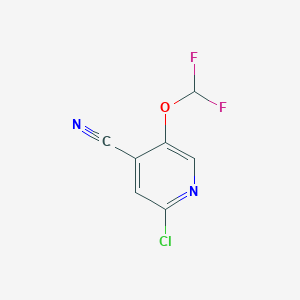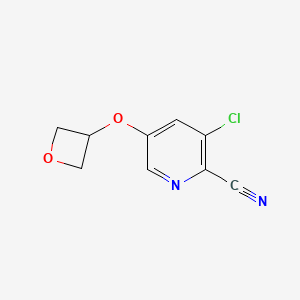
3-Chloro-5-(oxetan-3-yloxy)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile is a chemical compound with the molecular formula C9H7ClN2O2 It is characterized by the presence of a chloro group, an oxetane ring, and a pyridine ring with a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile typically involves the reaction of 3-chloro-2-pyridinecarbonitrile with an oxetane derivative under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the oxetane, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinecarboxylic acid derivative, while reduction could produce a pyridinecarboxamide.
科学的研究の応用
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring can enhance the compound’s stability and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
3-Chloro-2-pyridinecarbonitrile: Lacks the oxetane ring, making it less versatile in certain applications.
5-(3-Oxetanyloxy)-2-pyridinecarbonitrile: Does not have the chloro group, which can affect its reactivity and interactions.
3-Chloro-5-(2-oxetanyloxy)-2-pyridinecarbonitrile: Similar structure but with different positioning of the oxetane ring, leading to variations in chemical behavior.
Uniqueness
3-Chloro-5-(3-oxetanyloxy)-2-pyridinecarbonitrile is unique due to the combination of the chloro group, oxetane ring, and nitrile group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
3-chloro-5-(oxetan-3-yloxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2O2/c10-8-1-6(3-12-9(8)2-11)14-7-4-13-5-7/h1,3,7H,4-5H2 |
InChIキー |
QUFQERGTDKLSCE-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)OC2=CC(=C(N=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


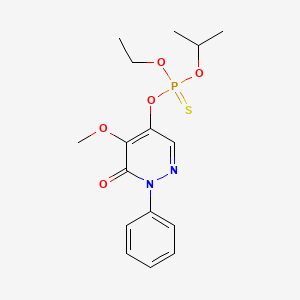
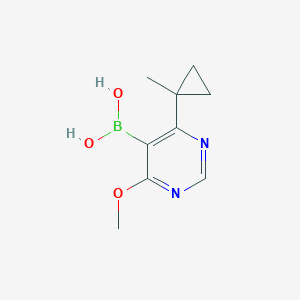
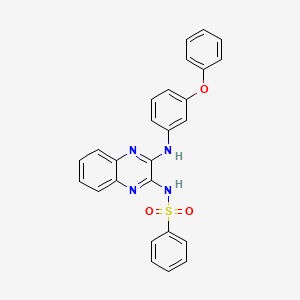
![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![2-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-3,5-dichlorobenzoic acid](/img/structure/B13934675.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
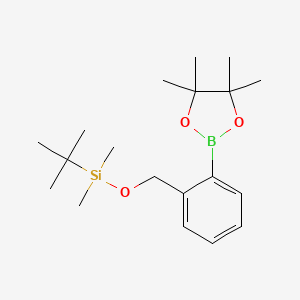
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
